1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine . This reaction typically requires a catalyst, such as vitamin B1, and proceeds under mild conditions to yield the desired pyrazole derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green catalysts and solvent-free conditions is also explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur at the phenyl or ethyl groups, with common reagents including halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for metal ion detection.
Industry: Utilized in the development of photoluminescent materials and organic nonlinear optical materials.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trisubstituted-1H-pyrazoles: These compounds share a similar core structure but differ in the nature and position of substituents.
Sulfur-containing pyrazoles: These compounds contain sulfur atoms in their structure, similar to 1,5-Diphenyl-4-ethyl-3-methylthio-1H-pyrazole.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other pyrazole derivatives .
Properties
CAS No. |
871110-28-0 |
---|---|
Molecular Formula |
C18H18N2S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-ethyl-3-methylsulfanyl-1,5-diphenylpyrazole |
InChI |
InChI=1S/C18H18N2S/c1-3-16-17(14-10-6-4-7-11-14)20(19-18(16)21-2)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |
InChI Key |
XRQXJTVBOCOZKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1SC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.